
(2-Bromoethyl)(ethyl)methylamine hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Bromoethyl)(ethyl)methylamine hydrobromide: is a chemical compound with the molecular formula C5H12Br2N. It is commonly used in organic synthesis and various chemical reactions due to its unique properties. The compound is a white crystalline solid with a melting point of 170-173°C .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromoethyl)(ethyl)methylamine hydrobromide typically involves the reaction of (2-Bromoethyl)amine with ethylamine and methylamine under controlled conditions. The reaction is carried out in the presence of a hydrobromic acid catalyst to facilitate the formation of the hydrobromide salt .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves the use of large reactors and precise temperature control to maintain the desired reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions: (2-Bromoethyl)(ethyl)methylamine hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as hydroxide ions or amines, to form different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized products.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and various amines.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed:
Substitution Reactions: Products include substituted amines and alcohols.
Oxidation Reactions: Products include oxides and other oxidized derivatives.
Reduction Reactions: Products include primary and secondary amines.
Applications De Recherche Scientifique
Chemistry: (2-Bromoethyl)(ethyl)methylamine hydrobromide is used as a building block in organic synthesis. It is employed in the preparation of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: The compound is used in biochemical research to study the effects of alkylating agents on biological systems. It is also used in the synthesis of biologically active molecules .
Medicine: In medicinal chemistry, this compound is used in the development of new drugs and therapeutic agents. It serves as a precursor for the synthesis of compounds with potential pharmacological activities .
Industry: The compound is used in the production of specialty chemicals and intermediates for various industrial applications. It is also used in the manufacture of polymers and resins .
Mécanisme D'action
The mechanism of action of (2-Bromoethyl)(ethyl)methylamine hydrobromide involves its ability to act as an alkylating agent. The compound can transfer its alkyl group to nucleophilic sites on target molecules, leading to the formation of covalent bonds. This alkylation process can modify the structure and function of the target molecules, affecting their biological activity .
Comparaison Avec Des Composés Similaires
2-Bromoethylamine hydrobromide: Similar in structure but lacks the ethyl and methyl groups.
2-Chloroethylamine hydrochloride: Similar in structure but contains a chlorine atom instead of a bromine atom.
3-Bromopropylamine hydrobromide: Similar in structure but has a longer carbon chain.
Uniqueness: (2-Bromoethyl)(ethyl)methylamine hydrobromide is unique due to its specific combination of ethyl, methyl, and bromoethyl groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various chemical and industrial applications .
Propriétés
Formule moléculaire |
C5H13Br2N |
|---|---|
Poids moléculaire |
246.97 g/mol |
Nom IUPAC |
2-bromo-N-ethyl-N-methylethanamine;hydrobromide |
InChI |
InChI=1S/C5H12BrN.BrH/c1-3-7(2)5-4-6;/h3-5H2,1-2H3;1H |
Clé InChI |
DLDGDJPMLWXUGD-UHFFFAOYSA-N |
SMILES canonique |
CCN(C)CCBr.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



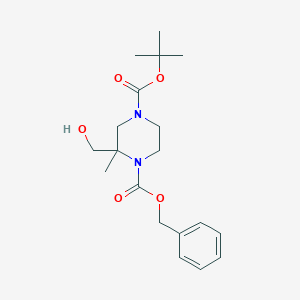
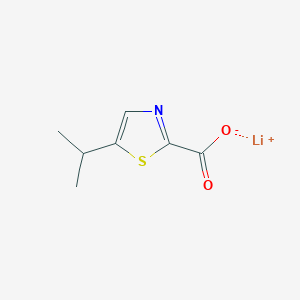
amine hydrochloride](/img/structure/B13499812.png)
![(4aR,7aS)-octahydro-1H-cyclopenta[b]pyrazine dihydrochloride](/img/structure/B13499813.png)
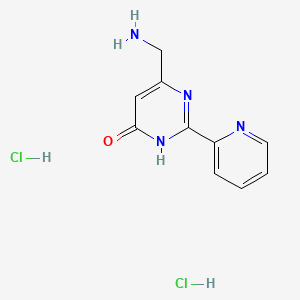
![2-{[(Benzyloxy)carbonyl]amino}-3-(2,4-difluorophenyl)propanoic acid](/img/structure/B13499820.png)
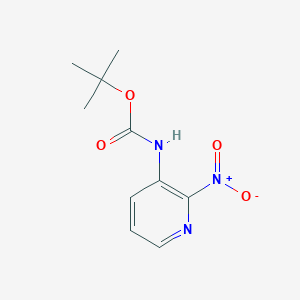
![tert-butyl N-[1-(3-hydroxyphenyl)cyclopropyl]carbamate](/img/structure/B13499834.png)
![7-({[(Tert-butoxy)carbonyl]amino}methyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13499851.png)
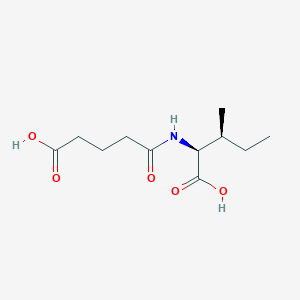
![3-(3-(Dimethylcarbamoyl)imidazo[1,5-a]pyridin-1-yl)benzenesulfonyl fluoride](/img/structure/B13499854.png)


